molecular formula C24H40O2 B136580 Methyl 10,12-tricosadiynoate CAS No. 145609-79-6

Methyl 10,12-tricosadiynoate

Cat. No. B136580
Key on ui cas rn: 145609-79-6
M. Wt: 360.6 g/mol
InChI Key: BZHUUTOAKXXTMA-UHFFFAOYSA-N
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Patent
US06607744B1

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.CO.C(Cl)(Cl)Cl.[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]CC>S(=O)(=O)(O)O.C(O)C>[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 100° F. for 2 hour
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified
CUSTOM
Type
CUSTOM
Details
The product (MeTDA) was dried
CUSTOM
Type
CUSTOM
Details
The solid form of MeTDA was very unstable to polymerization
DISSOLUTION
Type
DISSOLUTION
Details
kept dissolved in organic solutions
CUSTOM
Type
CUSTOM
Details
An residual polymer was removed by filtration through Whatman No
FILTRATION
Type
FILTRATION
Details
1 filter paper
CUSTOM
Type
CUSTOM
Details
was held at room temperature or slightly above (70-75° F.)
CUSTOM
Type
CUSTOM
Details
crystallization or precipitation

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06607744B1

Procedure details

10,12-tricosadiynoic acid (10 gm, GFS Chemicals) was dissolved in a solution containing 10 ml methanol (HPLC grade) and 10 ml chloroform (HPLC grade). The solution was stirred at room temperature and 10 drops of neat sulfuric acid was added drop wise. The solution was warmed to 100° F. for 2 hour. The reaction mixture was purified using column chromatography. The product (MeTDA) was dried using a rotovap and the material stored in a chloroform solution. The solid form of MeTDA was very unstable to polymerization and therefore kept dissolved in organic solutions. Alcoholic solutions of MePDA and MeTDA: Solids MePDA or MeTDA were dissolved in reagent grade ethanol to a concentration of 150 mg/ml. An residual polymer was removed by filtration through Whatman No. 1 filter paper. The solutions was held at room temperature or slightly above (70-75° F.) to avoid crystallization or precipitation.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)CCCCCCCCC#CC#CCCCCCCCCCC.CO.C(Cl)(Cl)Cl.[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54]CC>S(=O)(=O)(O)O.C(O)C>[C:32]([O:58][CH3:59])(=[O:57])[CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]#[C:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH3:54]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCCCC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 100° F. for 2 hour
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified
CUSTOM
Type
CUSTOM
Details
The product (MeTDA) was dried
CUSTOM
Type
CUSTOM
Details
The solid form of MeTDA was very unstable to polymerization
DISSOLUTION
Type
DISSOLUTION
Details
kept dissolved in organic solutions
CUSTOM
Type
CUSTOM
Details
An residual polymer was removed by filtration through Whatman No
FILTRATION
Type
FILTRATION
Details
1 filter paper
CUSTOM
Type
CUSTOM
Details
was held at room temperature or slightly above (70-75° F.)
CUSTOM
Type
CUSTOM
Details
crystallization or precipitation

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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